molecular formula C15H22N2O2 B5696689 N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide

N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide

Cat. No.: B5696689
M. Wt: 262.35 g/mol
InChI Key: HQSYNHBCTOXANX-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide is an organic compound that features a morpholine ring attached to an ethyl chain, which is further connected to a phenylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-inden-1-amine
  • N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide

Uniqueness: N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide is unique due to its specific combination of a morpholine ring, ethyl chain, and phenylpropanamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c18-15(7-6-14-4-2-1-3-5-14)16-8-9-17-10-12-19-13-11-17/h1-5H,6-13H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSYNHBCTOXANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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